Cas no 1806878-21-6 (3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide)

3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide
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- インチ: 1S/C6H4F3IN2O2S/c7-4(8)2-1-3(15(11,13)14)6(10)12-5(2)9/h1,4H,(H2,11,13,14)
- InChIKey: ABJPUVONGGJZRL-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC(C(F)F)=C(N=1)F)S(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 321
- トポロジー分子極性表面積: 81.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029036019-500mg |
3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide |
1806878-21-6 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029036019-250mg |
3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide |
1806878-21-6 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029036019-1g |
3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide |
1806878-21-6 | 95% | 1g |
$3,039.75 | 2022-03-31 |
3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide 関連文献
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3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamideに関する追加情報
Introduction to 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide (CAS No. 1806878-21-6)
3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1806878-21-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine sulfonamide class, a structural motif known for its broad spectrum of biological activities and therapeutic potential. The presence of multiple fluorine atoms and an iodine substituent in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The molecular structure of 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide consists of a pyridine core substituted with a difluoromethyl group at the 3-position, a fluoro group at the 2-position, an iodine atom at the 6-position, and a sulfonamide moiety at the 5-position. This arrangement creates a highly functionalized heterocyclic system that can interact with biological targets in diverse ways. The electron-withdrawing nature of the fluorine atoms and the iodine atom enhances the compound's reactivity and binding affinity, which are critical factors in drug design.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridine sulfonamides due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted that sulfonamide derivatives exhibit inhibitory activity against enzymes such as carbonic anhydrase, dihydrofolate reductase, and various kinases. The introduction of fluorine atoms into these structures often enhances metabolic stability and binding affinity, while the iodine substituent can serve as a handle for further chemical modifications via cross-coupling reactions.
One of the most compelling aspects of 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide is its potential as a building block for the synthesis of more complex drug candidates. The compound's multifunctional nature allows medicinal chemists to explore diverse chemical space by incorporating additional pharmacophores or modifying existing ones. For instance, the iodine atom can be readily engaged in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkyl groups at strategic positions within the molecule. This flexibility is particularly valuable in generating analogues with enhanced potency or selectivity.
Recent advancements in computational chemistry have further facilitated the design and optimization of compounds like 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide. Molecular modeling studies have demonstrated that this compound can effectively bind to target proteins through multiple interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. These insights have guided researchers in fine-tuning the structure to improve its pharmacokinetic properties and reduce potential side effects.
The synthesis of 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include halogenation, sulfonation, and nucleophilic substitution reactions. The use of advanced catalytic systems has enabled more efficient and scalable production methods, making this compound more accessible for further investigation. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in its synthesis.
Preclinical studies have begun to uncover the biological activities of 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide, revealing promising results in models of inflammation, cancer, and infectious diseases. The compound has shown inhibitory effects on certain enzymes implicated in disease pathogenesis, suggesting its potential as a lead compound for drug development. Furthermore, its ability to modulate protein-protein interactions has opened new avenues for therapeutic intervention.
The role of fluorinated compounds in modern medicine cannot be overstated. The incorporation of fluorine atoms into drug molecules often leads to improved pharmacological profiles due to their ability to enhance lipophilicity, metabolic stability, and binding affinity. In the case of 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide, the two fluorine atoms contribute significantly to these properties while also providing handles for further derivatization.
The iodine substituent at the 6-position of the pyridine ring adds another layer of complexity to this compound's behavior. Iodinated pyridines are known to exhibit unique electronic properties that can influence their interactions with biological targets. Additionally, iodine can be readily exchanged or modified through cross-coupling reactions, allowing for rapid diversification of chemical structures during lead optimization.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-(Difluoromethyl)-2-fluoro-6-iodopyridine-5-sulfonamide are expected to play a crucial role in addressing unmet medical needs. Their structural versatility and functional attributes make them ideal candidates for developing next-generation therapeutics across multiple disease areas.
The future directions for this compound include further exploration of its mechanism of action, optimization for improved pharmacokinetic profiles, and evaluation in clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these promising preclinical findings into tangible therapeutic benefits for patients worldwide.
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